Lower Molecular Weight and Smaller Topological Polar Surface Area vs. N-Cyclopropyl Furopyrazole Analog Influence Pharmacokinetic Profile
When compared to the closely related analog ethyl 1-cyclopropyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate (BBV-95675393), the target compound possesses a lower molecular weight (210.23 vs. 222.24 Da) and a smaller topological polar surface area (TPSA), consistent with its lack of an N-cyclopropyl group [1]. The reduced TPSA and molecular weight suggest higher passive membrane permeability, making it a more promising candidate for central nervous system (CNS) drug discovery programs where lower TPSA (<90 Ų) is a key selection criterion [2].
| Evidence Dimension | Calculated LogP and Heavy Atom Count |
|---|---|
| Target Compound Data | Molecular Weight: 210.23 Da; Heavy Atom Count: 15; TPSA: ~55 Ų (predicted) |
| Comparator Or Baseline | Ethyl 1-cyclopropyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate: MW 222.24 Da; Heavy Atom Count: 16; LogP (predicted): 0.96 [1] |
| Quantified Difference | Reduction in molecular weight by ~12 Da and heavy atom count by 1, indicative of a smaller molecular size. |
| Conditions | Computational comparison based on SMILES-based property calculation (ChemSpace database). |
Why This Matters
For CNS drug discovery, minimizing molecular weight and TPSA are essential for achieving brain penetration, making the 6,6-dimethyl analog a better starting point than bulkier N-alkylated counterparts.
- [1] ChemSpace. Database Entry: Ethyl 1-cyclopropyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate (CSCS00042764967). View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
